Cediranib

VEGFR selectivity kinase inhibition profiling receptor tyrosine kinase

Procure Cediranib (AZD2171, NSC-732208) for preclinical angiogenesis research. This ATP-competitive VEGFR inhibitor uniquely inhibits VEGFR-2 (IC50 <1 nM) and VEGFR-3 (≤3 nM), blocking both angiogenesis and lymphangiogenesis. Validated in the Phase 3 ICON6 ovarian cancer trial and glioblastoma vessel normalization studies (MRI-documented within 24h). Its defined selectivity fingerprint (c-Kit IC50 2 nM, PDGFR-β 5 nM, >1000-fold over Flt3) makes it an essential reference standard for kinase selectivity assays. For R&D use only; not approved for human therapeutic use.

Molecular Formula C25H27FN4O3
Molecular Weight 450.5 g/mol
CAS No. 288383-20-0
Cat. No. B1683797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCediranib
CAS288383-20-0
Synonyms4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline
AZD 2171
AZD-2171
AZD2171
cedirani
Molecular FormulaC25H27FN4O3
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5
InChIInChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3
InChIKeyXXJWYDDUDKYVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cediranib (AZD2171) for Research Procurement: A Potent Oral VEGFR Tyrosine Kinase Inhibitor with Defined Selectivity Profile


Cediranib (AZD2171, NSC-732208; CAS 288383-20-0) is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor that potently inhibits vascular endothelial growth factor receptor (VEGFR) signaling [1]. It demonstrates high inhibitory activity against all three VEGF receptors—VEGFR-1 (Flt1; IC50 = 5 nM), VEGFR-2 (KDR; IC50 < 1 nM), and VEGFR-3 (Flt4; IC50 ≤ 3 nM)—and also exhibits activity against c-Kit (IC50 = 2 nM) and platelet-derived growth factor receptors PDGFR-α (IC50 = 36 nM) and PDGFR-β (IC50 = 5 nM) . Cediranib displays oral bioavailability suitable for once-daily dosing with an elimination half-life ranging from 12 to 35 hours [2]. While cediranib is not approved for routine clinical use by major regulatory agencies as of 2024, it remains an extensively investigated research tool compound for preclinical angiogenesis studies, target validation experiments, and as a reference standard for developing novel VEGFR inhibitors [3].

Why Cediranib Cannot Be Casually Substituted with Alternative VEGFR Inhibitors in Research Applications


VEGFR tyrosine kinase inhibitors represent a diverse class with substantial inter-compound variation in kinase selectivity profiles, potency distribution across the VEGFR family, off-target inhibition of structurally related kinases (PDGFR, c-Kit, FGFR), and differential safety signals in preclinical and clinical settings [1]. A direct comparison of IC50 values across in-class agents reveals that cediranib exhibits a distinct selectivity fingerprint: unlike axitinib, which demonstrates sub-nanomolar potency against VEGFR-1 (IC50 = 0.1 nM), cediranib shows more moderate activity against VEGFR-1 (IC50 = 5 nM) while maintaining comparable potency at VEGFR-2 [1]. Additionally, cediranib's inhibition of c-Kit (IC50 = 2 nM) and PDGFR-β (IC50 = 5 nM) positions it differently from agents such as sorafenib, which exhibits substantially weaker activity against c-Kit (IC50 = 68 nM) [1]. These differences in target engagement translate into measurable divergence in pharmacodynamic effects, including cediranib's demonstrated activity against both VEGFR-2-mediated angiogenesis and VEGFR-3-mediated lymphangiogenesis, as well as its distinct adverse event profile compared to sunitinib—notably lower rates of grade ≥3 neutropenia (6.3% vs 50%) but higher rates of grade 3 hypertension (50% vs 16.7%) [2][3]. Interchange without experimental validation of these parameters introduces significant confounding variables.

Cediranib Quantitative Differentiation Evidence: Head-to-Head Comparisons with VEGFR Inhibitor Analogs


VEGFR-1 Selectivity Differentiation: Cediranib vs Axitinib vs Sorafenib

Cediranib exhibits a VEGFR-1 IC50 of 5 nM, representing 36-fold lower potency at VEGFR-1 relative to axitinib (IC50 = 0.1 nM) and approximately 5-fold higher potency than sorafenib (IC50 = ~26 nM), while all three agents maintain sub-nanomolar to low-nanomolar potency at VEGFR-2 (cediranib <1 nM; axitinib 0.06-0.1 nM; sorafenib 15-90 nM) [1]. Cediranib also demonstrates 36-fold selectivity for VEGFR over PDGFR-α, 110-fold over CSF-1R, and >1,000-fold over Flt3, defining a specific selectivity window .

VEGFR selectivity kinase inhibition profiling receptor tyrosine kinase angiogenesis target engagement

Adverse Event Profile Differentiation: Cediranib vs Sunitinib in Head-to-Head Clinical Comparison

In a direct clinical comparison of adverse event profiles, cediranib-treated patients (N=16) exhibited a markedly higher incidence of grade 3 hypertension (50% vs 16.7%) compared with sunitinib-treated patients (N=18), while demonstrating substantially lower rates of grade 3 neutropenia (6.3% vs 50%) and any-grade leukopenia (0% vs 66.7% grade 2/3) [1]. Cediranib also showed higher rates of grade 2 hypertension (81.3% vs 66.7%) and grade 3 diarrhea (18.8% vs 5.6%) compared with sunitinib, but no cases of fatigue-related grade 2 events compared with sunitinib (0% vs 22.2%) [1]. In a meta-analysis of bleeding risk, sunitinib demonstrated a significant relative risk for bleeding (RR 2.80) whereas cediranib (RR 1.11) and axitinib (RR 1.02) showed no significant increased bleeding risk compared with control [2].

drug safety profiling cardiovascular toxicity myelosuppression VEGFR inhibitor adverse events hypertension

Dual VEGFR-2/VEGFR-3 Inhibition: Cediranib Blocks Both Angiogenesis and Lymphangiogenesis

Cediranib inhibits both VEGFR-2 and VEGFR-3 phosphorylation at concentrations ≤1 nmol/L in human endothelial cells, blocking downstream signaling molecules activated by receptor-specific ligands VEGF-E (VEGFR-2-selective) and VEGF-C156S (VEGFR-3-selective) [1]. In vivo, cediranib (6 mg/kg/day p.o.) prevented both angiogenesis and lymphangiogenesis induced by adenoviruses expressing VEGF-A, VEGF-C, VEGF-E, and VEGF-C156S, and compromised the blood and lymphatic vasculatures of VEGF-C-expressing tumors [1]. This dual inhibitory profile is quantitatively supported by cediranib's IC50 values of <1 nM for VEGFR-2 and ≤3 nM for VEGFR-3 [2].

lymphangiogenesis VEGFR-3 inhibition tumor metastasis endothelial cell function VEGF-C signaling

Glioblastoma Efficacy: Cediranib vs Historical Chemotherapy Controls

In a phase II study of patients with recurrent glioblastoma (N=31) who had failed prior radiation, surgery, and chemotherapy, cediranib (45 mg/day) reduced mean tumor volume by more than 50% in half of treated patients, compared with a 10% historical response rate to conventional therapies [1]. Median time to progression was 111 days with cediranib versus a historical median time of 63 days (76% improvement), and median overall survival was 211 days versus 175 days for historical controls (21% improvement) [1]. Cediranib also demonstrated rapid vascular normalization effects, with vessel changes observed by serial MRI within 24 hours of a single dose, leading to reduced brain edema and enabling steroid dose reduction or elimination in some patients [1].

glioblastoma brain tumor angiogenesis tumor vessel normalization vasogenic edema VEGF inhibition

Renal Cell Carcinoma Efficacy: Cediranib Demonstrates Comparable Activity to Sunitinib and Pazopanib

In a phase II study of treatment-naïve patients with progressive unresectable recurrent or metastatic renal cell carcinoma (mRCC, N=44), cediranib 45 mg once-daily demonstrated an objective response rate of 38% (15/39 evaluable patients, 95% CI: 23-55%), a clinical benefit rate of 85% (95% CI: 69-94%), median progression-free survival of 8.9 months (95% CI: 5.1-12.9), and median overall survival of 28.6 months (95% CI: 18.2-37.3) [1]. The study authors concluded that cediranib demonstrated significant anti-tumor activity with efficacy parameters comparable to other approved agents (sunitinib and pazopanib) in the first-line mRCC setting [1]. Preclinically, in the murine RENCA renal cell carcinoma model, cediranib (5 mg/kg/day p.o.) led to significant tumor size reduction of 42-50% and microvessel density reduction of 30-55% versus vehicle controls after 8-12 days of treatment [2].

renal cell carcinoma VEGFR TKI first-line therapy objective response rate progression-free survival

Ovarian Cancer Survival Benefit: Cediranib Plus Chemotherapy vs Placebo in Phase 3 ICON6 Trial

In the randomized, double-blind, placebo-controlled phase 3 ICON6 trial (N=456 evaluable patients with platinum-sensitive relapsed ovarian cancer), cediranib 20 mg once-daily given concurrently with platinum-based chemotherapy and continued as maintenance therapy significantly prolonged median progression-free survival from 8.7 months (95% CI 7.7-9.4) in the placebo arm to 11.0 months (95% CI 10.4-11.7) in the cediranib arm (HR 0.56, 95% CI 0.44-0.72, p<0.0001) [1]. Median overall survival was 20.3 months in the chemotherapy-alone arm and 26.3 months in the cediranib maintenance arm [2]. This represents the first phase 3 trial to demonstrate both a statistically significant improvement in progression-free survival and a clinically meaningful overall survival benefit with an oral VEGF receptor tyrosine kinase inhibitor in recurrent ovarian cancer [2].

ovarian cancer platinum-sensitive relapse maintenance therapy overall survival progression-free survival

Cediranib Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Angiogenesis Studies Requiring Dual VEGFR-2 and VEGFR-3 Blockade

Investigators studying tumor models where both angiogenesis and lymphangiogenesis contribute to progression should prioritize cediranib based on its demonstrated inhibition of VEGFR-2 and VEGFR-3 phosphorylation at ≤1 nmol/L and in vivo prevention of both vascular processes at 6 mg/kg/day [1]. This dual activity profile, supported by IC50 values of <1 nM for VEGFR-2 and ≤3 nM for VEGFR-3, differentiates cediranib from agents with weaker VEGFR-3 activity . Applications include models of lymphatic metastasis, VEGF-C-overexpressing tumors, and studies evaluating vascular normalization strategies.

Ovarian Cancer Xenograft Models Evaluating Chemotherapy plus Maintenance Anti-Angiogenic Therapy

For preclinical ovarian cancer research investigating the combination of chemotherapy with subsequent maintenance VEGFR inhibition, cediranib serves as the reference compound validated by the phase 3 ICON6 trial. This study demonstrated a median PFS improvement of 2.3 months (HR 0.56, p<0.0001) and median OS improvement of 6.0 months with cediranib plus platinum-based chemotherapy followed by cediranib maintenance versus chemotherapy alone [2][3]. This unique clinical validation makes cediranib the benchmark for evaluating novel agents in the maintenance therapy setting and for studying mechanisms of prolonged angiogenic suppression.

Glioblastoma Vascular Normalization and Edema Control Studies

Research focused on tumor vessel normalization, vasogenic edema reduction, and CNS penetration of anti-angiogenic agents should select cediranib based on its demonstrated ability to induce vessel normalization within 24 hours of a single dose, reduce tumor volume by >50% in half of treated patients (versus 10% historical control), and extend median time to progression by 76% (111 vs 63 days) in recurrent glioblastoma [4]. The rapid MRI-documented vascular effects and clinically meaningful edema reduction (enabling steroid dose elimination in some patients) establish cediranib as the preferred VEGFR inhibitor for CNS tumor angiogenesis studies.

Kinase Selectivity Profiling Reference Standard with Defined Off-Target Exclusion

When establishing kinase selectivity assay panels or validating screening libraries, cediranib provides a well-characterized reference compound with quantitatively defined selectivity ratios: 36-fold selectivity for VEGFR over PDGFR-α, 110-fold over CSF-1R, and >1,000-fold over Flt3 . Its distinct VEGFR-1 IC50 of 5 nM (compared with axitinib at 0.1 nM and sorafenib at ~26 nM) and balanced inhibition of c-Kit (2 nM) and PDGFR-β (5 nM) provide multiple calibration points for selectivity assays [5]. This defined fingerprint makes cediranib suitable for use as a positive control in VEGFR inhibition assays and as a reference for evaluating novel kinase inhibitor selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cediranib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.